

How to prevent aggregation of vc-PAB-DMEA-PNU159682 ADCs

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Compound of Interest

Compound Name: vc-PAB-DMEA-PNU159682

Cat. No.: B12418748

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Technical Support Center: vc-PAB-DMEA-PNU159682 ADCs

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation of **vc-PAB-DMEA-PNU159682** Antibody-Drug Conjugates (ADCs).

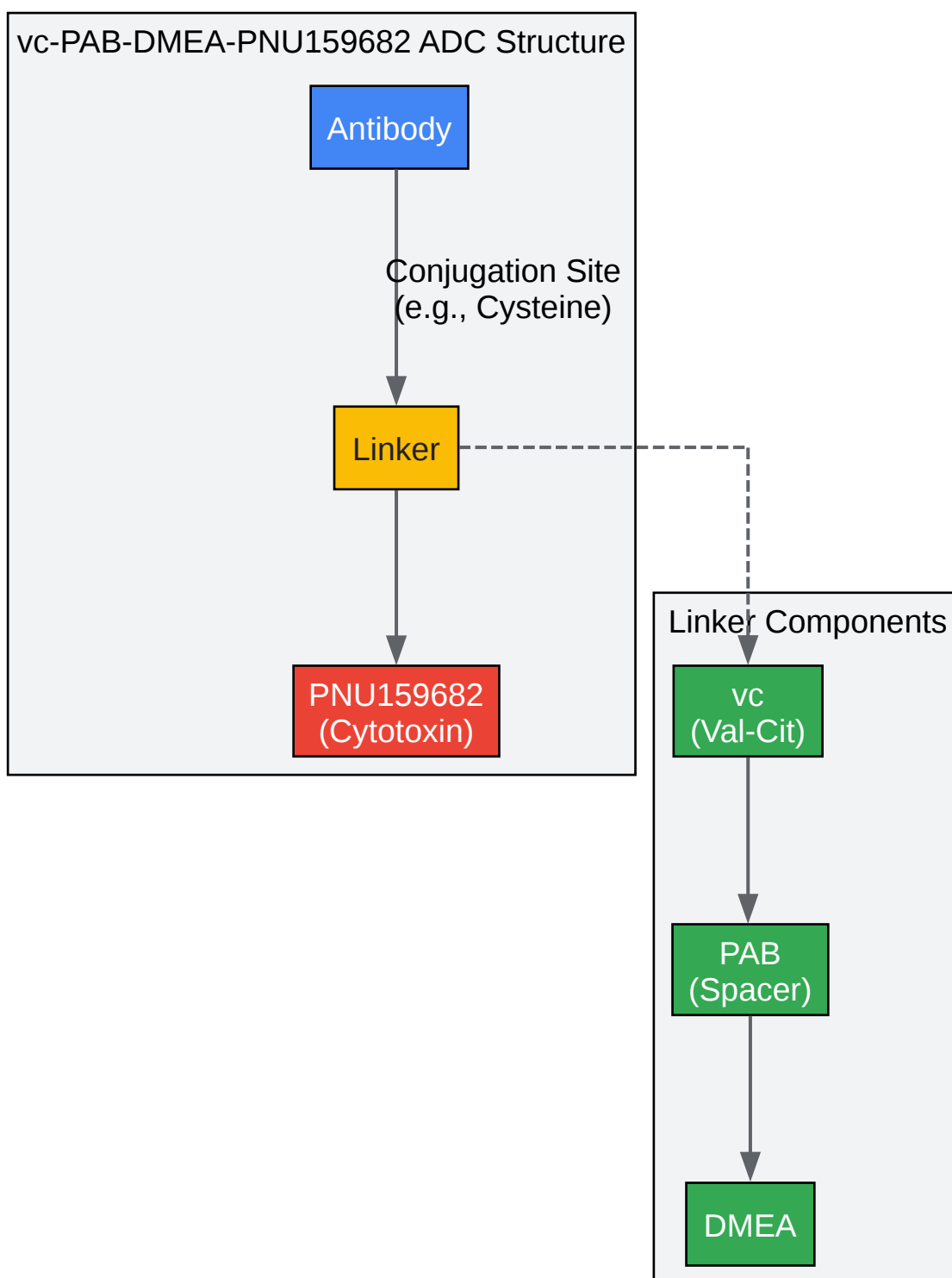
Understanding the Molecule: vc-PAB-DMEA-PNU159682 ADC

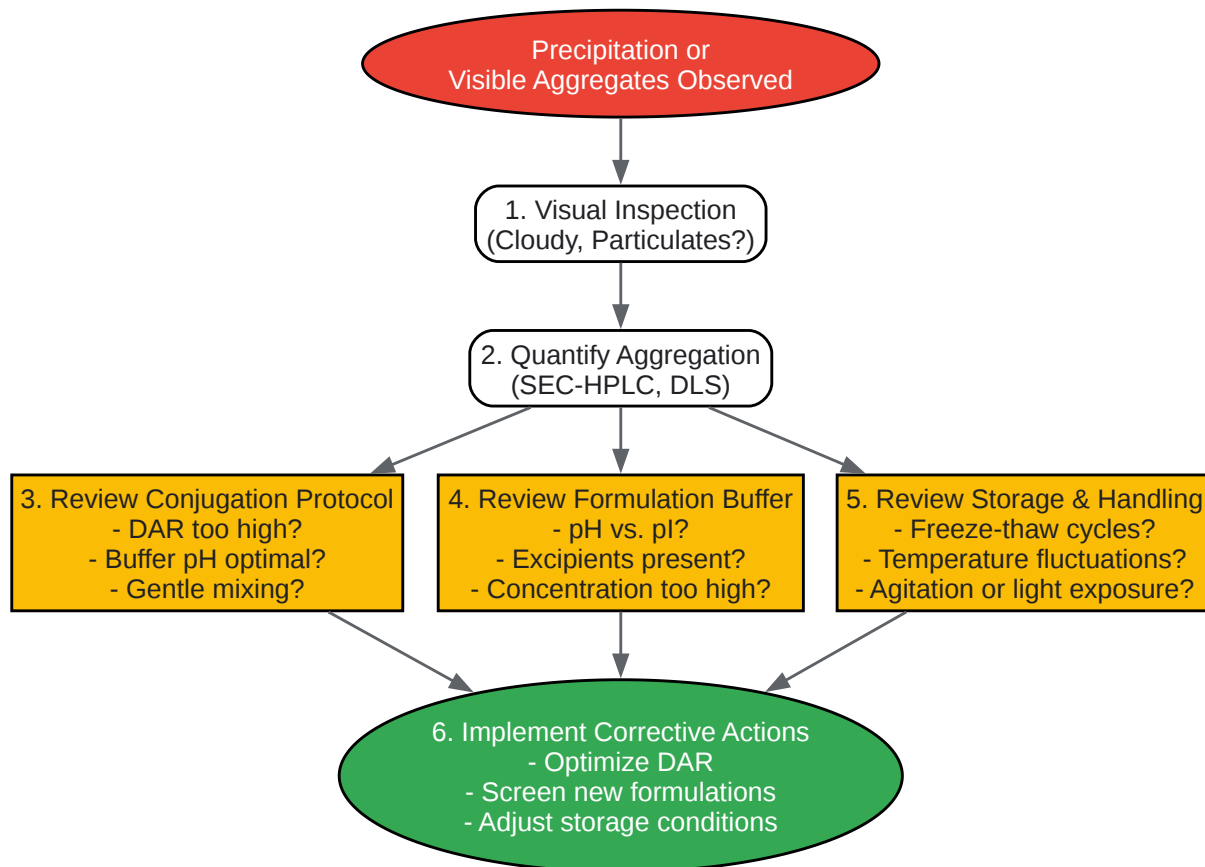
The **vc-PAB-DMEA-PNU159682** ADC is a complex therapeutic agent composed of a monoclonal antibody (mAb) covalently linked to the potent cytotoxic payload PNU159682.^[1] The components are joined by a specialized linker system:

- **vc (Valine-Citrulline):** A dipeptide that is stable in the bloodstream but is designed to be cleaved by enzymes like Cathepsin B, which are highly active inside tumor cell lysosomes.^[2]
- **PAB (p-aminobenzylcarbamate):** A self-immolative spacer that ensures the efficient release of the unmodified drug after the vc linker is cleaved.^[2]
- **DMEA (N,N-dimethylethylenediamine):** Part of the linker structure.

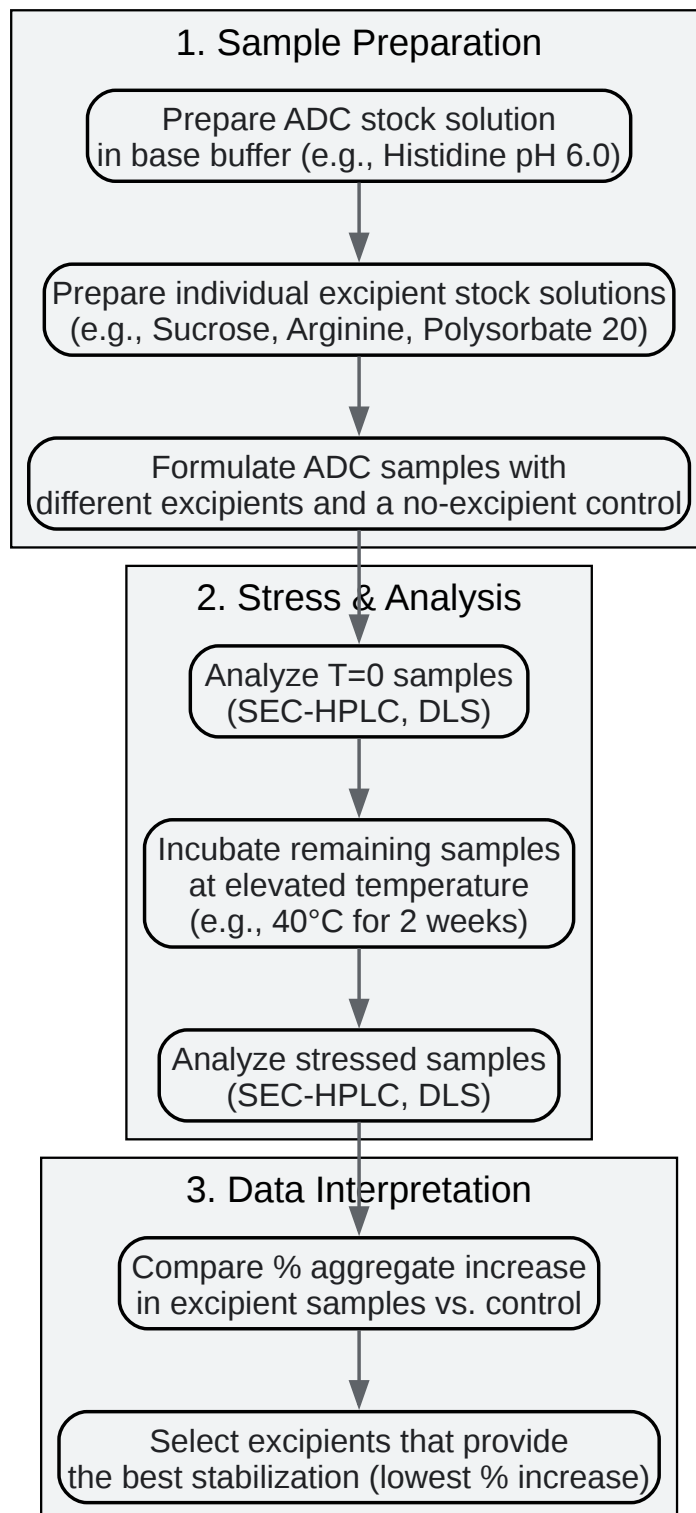
- PNU159682: A highly potent derivative of doxorubicin that acts as a DNA intercalator and topoisomerase II inhibitor, leading to cancer cell death.[\[3\]](#)[\[4\]](#)

The conjugation of the hydrophobic linker-payload to the antibody surface increases the overall hydrophobicity of the molecule, which is a primary driver of aggregation.[\[2\]](#)[\[5\]](#)





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